molecular formula C23H30N2O B15191115 N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide CAS No. 2141-47-1

N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide

Cat. No.: B15191115
CAS No.: 2141-47-1
M. Wt: 350.5 g/mol
InChI Key: DPAJFOSXYXNYMA-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a piperidine ring, a phenylethyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenylethyl moiety.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine derivative and the 2-methylphenylpropanoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)acetamide: Similar structure with an acetamide group instead of a propanamide group.

    N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)butanamide: Similar structure with a butanamide group instead of a propanamide group.

Uniqueness

N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2141-47-1

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

InChI

InChI=1S/C23H30N2O/c1-3-23(26)25(22-12-8-7-9-19(22)2)21-14-17-24(18-15-21)16-13-20-10-5-4-6-11-20/h4-12,21H,3,13-18H2,1-2H3

InChI Key

DPAJFOSXYXNYMA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3C

Origin of Product

United States

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